![molecular formula C14H9Cl3FN3O2 B3040838 N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea CAS No. 243963-25-9](/img/structure/B3040838.png)

N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea

Vue d'ensemble

Description

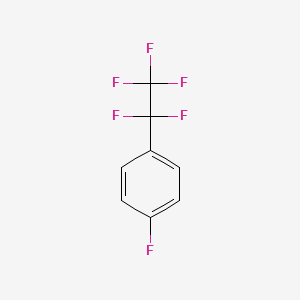

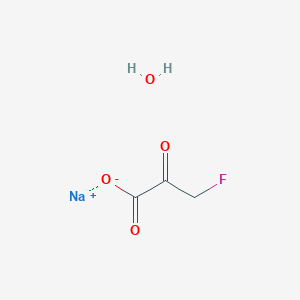

“N-[6-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea” is a chemical compound with the molecular formula C14H9Cl3FN3O2 and a molecular weight of 376.6 g/mol . It is not intended for human or veterinary use and is primarily used for research purposes.

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[6-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea” are determined by its molecular structure. It has a molecular weight of 376.6 g/mol . More detailed information about its physical and chemical properties was not available in the sources I found.Applications De Recherche Scientifique

Cytokinins and Plant Morphogenesis Urea derivatives, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ), demonstrate significant activity in plant biology. They are known to positively regulate cell division and differentiation, exhibiting cytokinin-like activity that often surpasses that of adenine compounds. Extensive use of these compounds in in vitro plant morphogenesis studies highlights their crucial role in plant tissue culture and agriculture (Ricci & Bertoletti, 2009).

Latent Initiators in Polymerization N-aryl-N′-pyridyl ureas, through their thermal latent initiator properties, are instrumental in the ring-opening polymerization of epoxides. The substitution effects on these compounds significantly influence the polymerization process, showcasing their potential in material sciences and polymer engineering (Makiuchi, Sudo, & Endo, 2015).

Antischistosomal Agents N,N'-Diaryl ureas have emerged as a new chemotype for antischistosomal treatments. With focused modifications to increase aqueous solubility and maximize structural diversity, these compounds demonstrate high activity against Schistosoma mansoni and relatively low cytotoxicity, indicating their potential in therapeutic applications (Wu et al., 2017).

Pyrimidinones Synthesis The synthesis of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones from urea and trifluoroacetylated phenones demonstrates the role of urea derivatives in medicinal chemistry and drug design. These compounds' potential pharmaceutical applications make them a subject of interest in the field of organic synthesis (Bonacorso et al., 2003).

Fluorescent Pyridyl Ureas Fluorescent pyrid-2-yl ureas exhibit notable properties in sensing strong organic acids. Their specific binding and fluorescence shift characteristics underlie potential applications in analytical chemistry and sensor technology (Jordan et al., 2010).

Anion Coordination Chemistry Urea-based ligands display fascinating anion coordination chemistry, as seen in the reaction of protonated ureas with inorganic oxo-acids. The resulting hydrogen bond motifs and anion complexes highlight urea derivatives' significance in crystallography and supramolecular chemistry (Wu et al., 2007).

Propriétés

IUPAC Name |

1-[6-(4-fluorophenoxy)pyridin-3-yl]-3-(1,2,2-trichloroethenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3FN3O2/c15-12(16)13(17)21-14(22)20-9-3-6-11(19-7-9)23-10-4-1-8(18)2-5-10/h1-7H,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQNJMWMEKRFQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)NC(=O)NC(=C(Cl)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

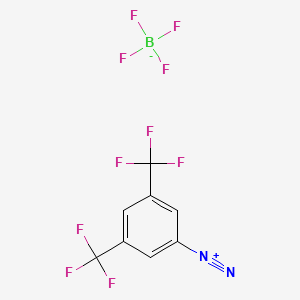

![1,3-diphenyl-1H-[1,2,3]triazolo[1,5-a]quinolin-10-ium tetrafluoroborate](/img/structure/B3040760.png)

![Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate](/img/structure/B3040766.png)

![2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane](/img/structure/B3040771.png)